10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine
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Overview
Description
10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine is a macrocyclic compound with a pendant primary amine group. It belongs to the class of tetraazacycloalkanes, which are known for their ability to form stable complexes with metal ions. This compound is of interest in various fields, including coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine can be synthesized through the reduction of its nitro precursor. The zinc/aqueous hydrochloric acid reduction of (10-methyl-10-nitro-1,4,8,12-tetraazacyclopentadecane)copper (II) ion yields the hydrochloride salts of the desired amine . The reaction conditions typically involve the use of zinc powder and hydrochloric acid under controlled temperature and stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine undergoes various chemical reactions, including:
Coordination with Metal Ions: It forms stable complexes with metal ions such as cobalt (III), chromium (III), and rhodium (III)
Base Hydrolysis: The compound can undergo base hydrolysis, which is influenced by the size of the macrocycle and the nature of the metal ion.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., cobalt chloride, chromium chloride) and the macrocyclic amine in aqueous or methanolic solutions
Base Hydrolysis: Requires a strong base such as sodium hydroxide or potassium hydroxide in aqueous solution.
Major Products
Coordination Complexes: cis-[Co(L)Cl]2+, cis-[Rh(L)Cl]2+, and cis-[Cr(L)Cl]2+ complexes .
Hydrolysis Products: Depending on the reaction conditions, hydrolysis can lead to the formation of various amine derivatives.
Scientific Research Applications
10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine has several scientific research applications:
Coordination Chemistry: Used to study the formation and stability of metal complexes.
Catalysis: Its metal complexes can act as catalysts in various chemical reactions.
Biological Studies: Investigated for its potential interactions with biological molecules and metal ions.
Material Science: Used in the synthesis of materials with specific properties, such as magnetic or electronic characteristics.
Mechanism of Action
The mechanism by which 10-methyl-1,4,8,12-tetraazacyclopentadecan-10-amine exerts its effects primarily involves its ability to coordinate with metal ions. The pendant primary amine and adjacent secondary amines occupy an octahedral face, allowing the formation of stable metal complexes . This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
- 12-Methyl-1,4,7,10-tetraazacyclotridecan-12-amine
- 6-Methyl-1,4,8,11-tetraazacyclotetradecan-6-amine
- 3-Methyl-1,5,9,13-tetraazacyclohexadecan-3-amine
Uniqueness
10-Methyl-1,4,8,12-tetraazacyclopentadecan-10-amine is unique due to its specific ring size and the presence of a pendant primary amine group. This structure allows it to form highly stable and selective metal complexes, which can be advantageous in various chemical and industrial applications .
Properties
CAS No. |
120066-23-1 |
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Molecular Formula |
C12H29N5 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
10-methyl-1,4,8,12-tetrazacyclopentadecan-10-amine |
InChI |
InChI=1S/C12H29N5/c1-12(13)10-16-6-2-4-14-8-9-15-5-3-7-17-11-12/h14-17H,2-11,13H2,1H3 |
InChI Key |
HQHRYFJPJCLTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCCNCCNCCCNC1)N |
Origin of Product |
United States |
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